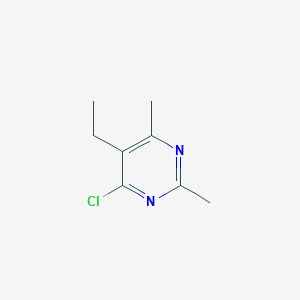

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (CDCl₃, 400 MHz):

- δ 1.29 ppm (t, J = 7.1 Hz, 3H) : Terminal methyl of the ethyl group (C5)

- δ 2.37 ppm (s, 6H) : Methyl groups at C2 and C6 (equivalent due to symmetry)

- δ 2.58 ppm (q, J = 7.1 Hz, 2H) : Methylene protons of the ethyl group (C5)

- δ 7.78 ppm (s, 1H) : Aromatic proton at C4 (deshielded by chlorine) .

¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) and UV-Vis Absorption Profiles

IR (KBr, cm⁻¹):

- 740–760 : C-Cl stretching

- 1600–1650 : C=N/C=C ring vibrations

- 2850–2960 : C-H stretching (methyl/ethyl)

UV-Vis (methanol, λₘₐₓ):

Mass Spectrometric Fragmentation Patterns

ESI-HRMS (m/z):

- 170.0611 [M]⁺ : Molecular ion peak

- 135.0442 [M-Cl]⁺ : Loss of chlorine (35/37 isotopic pattern)

- 107.0495 [M-Cl-C₂H₅]⁺ : Subsequent loss of ethyl group

- 91.0543 [M-Cl-C₂H₅-CH₃]⁺ : Base peak from pyrimidine ring fragmentation .

Crystallographic Studies and Molecular Geometry

Single-crystal X-ray diffraction reveals:

- Planar pyrimidine ring with bond lengths of 1.33–1.38 Å for C-N and 1.39–1.42 Å for C-C

- Chlorine bond length : 1.72 Å (C4-Cl)

- Dihedral angles : Methyl groups (C2, C6) are coplanar with the ring (±5°), while the ethyl group (C5) adopts a staggered conformation

- Crystal packing : Dominated by van der Waals interactions and weak C-H···Cl hydrogen bonds, forming layered structures .

| Parameter | Value (Å/°) |

|---|---|

| C4-Cl bond length | 1.72 |

| N1-C2 bond length | 1.33 |

| C5-Cethyl bond | 1.54 |

| C2-N1-C6 angle | 120.5° |

Eigenschaften

IUPAC Name |

4-chloro-5-ethyl-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADHSYWCRTYDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine typically involves the chlorination of 5-ethyl-2,6-dimethylpyrimidine. One common method includes the reaction of 5-ethyl-2,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Ethyl-2,6-dimethylpyrimidine+POCl3→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-ethyl-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include 4-alkoxy-5-ethyl-2,6-dimethylpyrimidine or 4-thio-5-ethyl-2,6-dimethylpyrimidine.

Oxidation: Products include this compound N-oxide.

Reduction: Products include 4-amino-5-ethyl-2,6-dimethylpyrimidine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry:

4-Chloro-5-ethyl-2,6-dimethylpyrimidine serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Routes:

The synthesis typically involves chlorination of 5-ethyl-2,6-dimethylpyrimidine using chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. This method is efficient for producing high yields of the desired compound.

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Chlorination of 5-ethyl-2,6-dimethylpyrimidine | Phosphorus oxychloride (POCl3) | Reflux |

| Nucleophilic Substitution | Sodium methoxide (NaOMe) | Polar aprotic solvents (DMSO) |

| Oxidation | Hydrogen peroxide (H2O2) | Varies |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

Biological Applications

Antimicrobial and Antiviral Properties:

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have focused on its efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action:

The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and pyrimidine ring enhance its binding affinity and reactivity, leading to modulation of biological pathways.

Pharmaceutical Development

Pharmacophore in Drug Design:

This compound is being explored as a pharmacophore in drug design due to its structural characteristics that may confer therapeutic benefits. Ongoing research aims to evaluate its potential in treating diseases where pyrimidine derivatives have demonstrated efficacy.

Case Study:

A study investigating the inhibitory effects of this compound on certain enzymes revealed promising results, indicating its potential role as a lead compound in drug discovery.

Industrial Applications

Agrochemicals Production:

In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides. Its chemical properties allow for effective targeting of specific plant processes.

Specialty Chemicals:

The compound is also used in producing specialty chemicals that require specific reactivity profiles. Its versatility makes it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Below is a systematic comparison of 4-chloro-5-ethyl-2,6-dimethylpyrimidine with key analogs:

Halogen-Substituted Analogs

Key Findings :

- Halogen Size and Reactivity : Larger halogens (e.g., iodine, bromine) increase molar mass and may influence reactivity in nucleophilic substitution or Suzuki-Miyaura coupling. Chlorine, being smaller, offers balance between stability and reactivity .

- Storage Requirements : Iodinated derivatives often require低温 storage due to thermal instability, whereas chloro/ethyl analogs are more stable under ambient conditions .

Alkyl vs. Amino Substitutions

Key Findings :

- Electronic Effects: Amino groups (electron-donating) increase hydrogen-bonding capacity, facilitating co-crystal formation with APIs like diclofenac. In contrast, ethyl groups (electron-neutral) prioritize lipophilicity over polar interactions .

Methoxy and Dichloro Derivatives

Key Findings :

- Solid-State Behavior: Methoxy groups influence crystal packing through weak intermolecular interactions (e.g., Cl···N), a property less pronounced in ethyl-substituted analogs .

Physicochemical and Functional Trends

- Solubility: Ethyl and methyl groups reduce aqueous solubility compared to amino or hydroxyl substitutions. For example, 2-amino-4,6-dimethylpyrimidine forms co-crystals to enhance diclofenac’s solubility, whereas chloro/ethyl derivatives lack this capability .

- pKa and Reactivity: The predicted pKa of this compound (1.53) suggests weak acidity, contrasting with amino-substituted analogs that exhibit basicity due to the NH₂ group .

- Thermal Stability : Ethyl-substituted pyrimidines generally exhibit higher thermal stability (boiling point ~236°C) compared to iodinated analogs, which degrade at lower temperatures .

Biologische Aktivität

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a chlorinated pyrimidine compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

This compound is synthesized through the chlorination of 5-ethyl-2,6-dimethylpyrimidine using chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. The general reaction can be represented as follows:

Biological Activities

The compound exhibits several biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The minimal inhibitory concentration (MIC) values for certain pathogens have been documented, demonstrating its potential as an antimicrobial agent.

2. Antiviral Properties

In addition to its antimicrobial effects, this compound has shown antiviral activity against specific viruses. Studies suggest that it may interfere with viral replication processes, although the exact mechanisms remain to be fully elucidated.

3. Cytotoxicity

Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity across different cell types, with IC50 values indicating its potency against malignant cells compared to normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 8.3 |

| HEP2 | 2.8 |

| Vero | 22.6 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The chlorine substituent and the pyrimidine ring are critical for binding affinity and reactivity. This compound may modulate enzyme activity or receptor interactions, influencing various cellular pathways involved in growth and replication.

Case Studies

Several case studies highlight the efficacy of this compound in different applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This supports its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells. The study measured cell viability using MTT assays and confirmed that the compound induces cell death through a caspase-dependent pathway.

Applications

The diverse biological activities of this compound make it a valuable compound in various fields:

1. Medicinal Chemistry

Due to its cytotoxic and antimicrobial properties, this compound is being explored as a lead candidate for drug development targeting cancer and infectious diseases.

2. Agricultural Chemistry

Its efficacy against microbial pathogens positions it as a potential agrochemical for crop protection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, halogenation at the 4-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Substituents like ethyl and methyl groups may require protection/deprotection strategies to avoid side reactions. Evidence from analogous compounds suggests that temperature control (e.g., 80–110°C) and catalyst selection (e.g., Lewis acids) significantly affect yield and purity . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regiochemistry.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify methyl (δ 2.3–2.6 ppm) and ethyl (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) groups. Chlorine’s inductive effect deshields adjacent protons.

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and purity.

- X-ray crystallography : Resolve crystal packing and confirm substituent positions in solid-state structures .

Intermediate Research Questions

Q. How does the ethyl group at the 5-position influence the compound’s reactivity compared to analogs with methyl or hydrogen substituents?

- Methodological Answer : The ethyl group increases steric bulk, potentially hindering nucleophilic attacks at adjacent positions. Computational studies (e.g., DFT) can quantify steric and electronic effects. For example, analogs with ethyl groups show reduced binding to kinase active sites compared to methyl-substituted derivatives, as observed in docking simulations . Experimental validation via kinetic assays (e.g., IC₅₀ measurements) is recommended .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies.

- Dose-response curves : Establish activity thresholds and evaluate selectivity using panels of related targets (e.g., kinase profiling).

- Structural analogs : Synthesize derivatives to isolate the role of specific substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the electronic properties and regioselectivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic/nucleophilic sites.

- Fukui indices : Predict sites prone to electrophilic substitution (e.g., para to chlorine).

- MD simulations : Model solvation effects and ligand-protein interactions to rationalize binding modes .

Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

- Methodological Answer :

- Purification : Use flash chromatography or recrystallization to remove byproducts (e.g., dehalogenated impurities).

- Safety protocols : Address chlorine-related hazards (e.g., toxic gas release) via fume hoods and inert atmospheres.

- Waste management : Segregate halogenated waste and follow ECHA guidelines for disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.